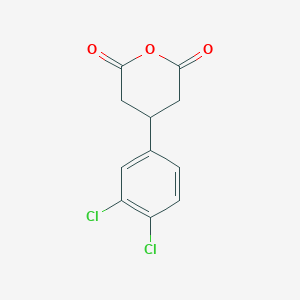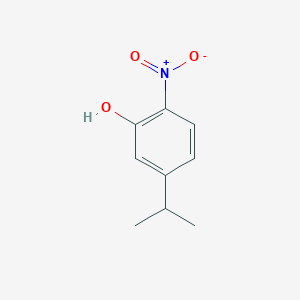
5-isopropyl-2-nitrophenol
Übersicht
Beschreibung
5-isopropyl-2-nitrophenol is an organic compound with the molecular formula C9H11NO3 It is a nitrophenol derivative, characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-nitrophenol typically involves the nitration of 3-isopropylphenol. One common method includes dissolving 3-isopropylphenol in methylene chloride, followed by the addition of sodium nitrate and sulfuric acid. A catalytic amount of sodium nitrite is then added, and the mixture is stirred for 24 hours. The reaction mixture is then diluted with methylene chloride, extracted with water, dried over magnesium sulfate, and filtered. The solvent is evaporated, and the resulting solid is purified by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
5-isopropyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-isopropyl-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for their biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-isopropyl-2-nitrophenol largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which can influence the reactivity of the phenol ring. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nitrophenol: Similar structure but lacks the isopropyl group.
4-nitrophenol: Nitro group positioned differently on the phenol ring.
2,4-dinitrophenol: Contains two nitro groups, leading to different chemical properties.
Uniqueness
5-isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and may influence the compound’s reactivity and interactions with other molecules. The nitro group, being an electron-withdrawing group, affects the electron density of the phenol ring, making it more reactive towards certain types of chemical reactions .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-nitro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |
InChI-Schlüssel |
QJJGPZTVVISLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
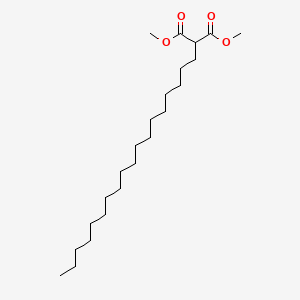
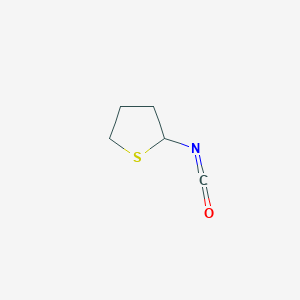
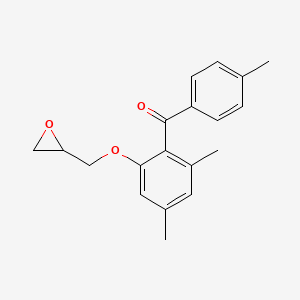
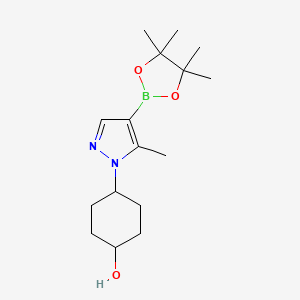
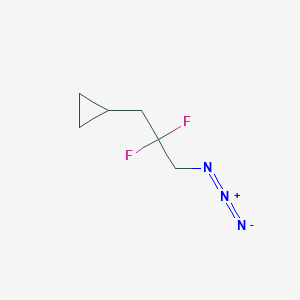
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
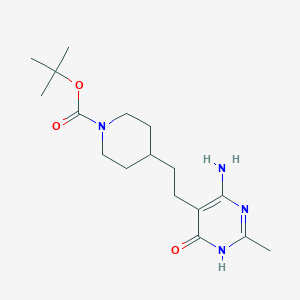
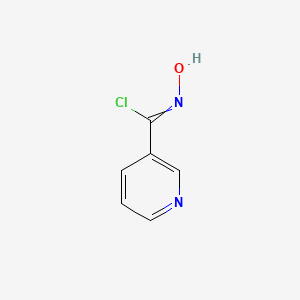
![6-chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8468302.png)
![1-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)ethanone](/img/structure/B8468310.png)
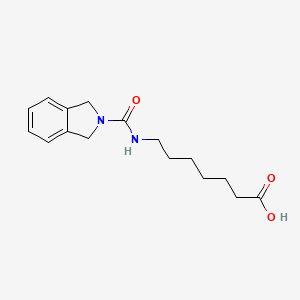
![(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B8468328.png)
